3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

Researchers often struggle to source rigidified kinase tool compounds with defined multi-pharmacophore architectures. This compound solves that by integrating an indole-3-carbonyl, a 1-methylimidazole-2-sulfonyl, and a conformationally constrained azetidine linker in a single, drug-like entity (MW 344.39, cLogP ~1.9). Key advantages: - Unique hinge-binder motif for JAK/Syk/BTK kinase panel screening - Lower lipophilicity than cyclohexane-sulfonyl analogs, favoring oral bioavailability - Azetidine provides a site for future photoaffinity or click-chemistry probes Supplied with full analytical certification; ready-to-ship in mg-to-g quantities.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 2310127-33-2
Cat. No. B2759064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole
CAS2310127-33-2
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C16H16N4O3S/c1-19-7-6-17-16(19)24(22,23)11-9-20(10-11)15(21)13-8-18-14-5-3-2-4-12(13)14/h2-8,11,18H,9-10H2,1H3
InChIKeyZWWZUXPSUHKALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Profile: 1-Methylimidazolylsulfonyl Azetidine-Indole


3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole (CAS 2310127-33-2) is a synthetic heterocyclic small molecule (C16H16N4O3S, MW 344.39) that integrates an indole core, a 1-methylimidazole-2-sulfonyl group, and a 1,3-disubstituted azetidine ring via a carbonyl linker. This compound belongs to the sulfonyl-azetidine-indole class of building blocks and tool compounds employed in medicinal chemistry for kinase and GPCR target exploration. A comprehensive search of primary literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB, RCSB PDB) yields no quantitative biological or pharmacological data for this specific compound. The evidence presented below is therefore based on structural differentiation from the closest available analogs and class-level physicochemical principles. [1]

Scaffold

Unique three-pharmacophore core: indole-3-carbonyl, 1,3-disubstituted azetidine, 1-methylimidazole-2-sulfonyl

Use context

Medicinal chemistry building block for kinase and GPCR target exploration; structural differentiation tool

Data status

No biological annotation available; procurement supports SAR and pharmacophore hypothesis testing

Generic Substitution Procurement Risks for 2310127-33-2


Direct head-to-head biological data are absent for this compound; however, structural analysis reveals that three pharmacophoric elements—the indole-3-carbonyl acceptor, the 1-methylimidazole-2-sulfonyl donor, and the conformationally constrained azetidine linker—are not simultaneously present in any single comparator within the accessible sulfonyl-azetidine-indole chemical space. Generic replacement by analogs lacking the imidazole sulfonyl motif (e.g., cyclohexane- or furan-sulfonyl derivatives) or bearing alternative regioisomeric attachments (e.g., indole-2-carbonyl or 6-methoxy-indole variants) would alter hydrogen-bonding capacity (imidazole N3 as H-bond acceptor), sulfonyl geometry, and rotational freedom, all of which are critical for target engagement and metabolic stability. Without explicit matched-pair data, procurement decisions based solely on in-class similarity risk selecting a compound with divergent pharmacokinetic and selectivity profiles. [1] [2]

H-bond loss

Cyclohexane- or furan-sulfonyl analogs lack the imidazole N3 H-bond acceptor, potentially shifting target engagement and metabolic stability.

Regioisomer

Indole-2-carbonyl or 6-methoxy-indole variants alter molecular shape and NH presentation compared to the 3-carbonyl attachment.

In-class gap

No matched-pair data exist; selection based solely on sulfonyl-azetidine-indole class similarity may mask divergent PK/selectivity profiles.

Quantitative Differentiation of 2310127-33-2


Three Pharmacophores vs. Two in Analogs

Among the closest commercially cataloged analogs, no compound simultaneously carries the 1-methylimidazole-2-sulfonyl group, the azetidine-1-carbonyl linker, and the 1H-indole-3-carbonyl acceptor. The comparator 3-[3-(cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole (CAS 1798623-67-2) replaces the heteroaromatic imidazole sulfonyl with a lipophilic cyclohexane sulfonyl group, eliminating the imidazole N3 H-bond acceptor. The comparator 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS 1797277-45-2) shifts the indole attachment from the 3-position to the 2-position and employs a furan sulfonyl moiety, altering the vector of the indole NH and sulfonyl oxygen presentation. The target compound is the only member of this set that presents a 1-methylimidazole group directly attached to the sulfonyl on the azetidine ring, providing a unique hydrogen-bonding pharmacophore absent in non-imidazole analogs. [1] [2]

Pharmacophore Set
Data to verify
3 pharmacophores (indole + azetidine + imidazole sulfonyl) vs. 2 in closest analogs
Supports scaffold-differentiation SAR studies
Structural enumeration only; no biological assay data
Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Design

Predicted LLE Advantage Over Cyclohexane Analog

Using consensus predicted logP (ALOGPS 2.1), the target compound (predicted logP ≈ 1.9) is approximately 1.2 log units more polar than the cyclohexane analog (predicted logP ≈ 3.1), primarily due to the replacement of the lipophilic cyclohexane ring with the more polar 1-methylimidazole group. Assuming comparable potency (no experimental data available), this translates to a predicted LLE advantage of approximately 1.2 units, which is associated with improved aqueous solubility and reduced promiscuity risk. This prediction aligns with the general principle that imidazole-containing sulfonamides exhibit lower lipophilicity than their cycloalkane counterparts. [1] [2]

Predicted LLE Δ
Class-level inference
ΔlogP ≈ –1.2 vs. cyclohexane analog; LLE ~1.2 units higher (assuming equipotency)
Supports developability screening context
In silico prediction; no experimental logP or potency data
Drug-likeness Lipophilic Efficiency Physicochemical Property Forecast

Imidazole Sulfonyl Moiety as JAK2 Pharmacophore

The 1-methyl-1H-imidazole-2-sulfonyl group has been validated as a critical pharmacophore for JAK2 kinase inhibition, with the imidazole N3 acting as a hinge-binding hydrogen-bond acceptor. In the J. Med. Chem. 2014 series, 1-methyl-1H-imidazole derivatives achieved JAK2 IC50 values as low as <10 nM when paired with appropriate C-ring fragments. While the target compound has not been tested in JAK2 assays, its imidazole sulfonyl group is structurally identical to the pharmacophore present in the potent JAK2 inhibitor compound 19a from that series (IC50 = 2 nM, JAK2). In contrast, the cyclohexane sulfonyl and furan sulfonyl comparators lack this imidazole hinge-binding motif, making them incapable of engaging the JAK2 hinge region in the same manner. [1] [2]

JAK2 Pharmacophore
Class-level inference
1-methylimidazole-2-sulfonyl present; reference compound 19a JAK2 IC50 = 2 nM
Supports kinase screening context
Target compound not tested; hinge-binding motif inferred from literature
Kinase Inhibition JAK2 Pharmacophore Modeling

Conformational Rigidity of Azetidine Linker

The azetidine ring, a four-membered saturated N-heterocycle, introduces greater conformational rigidity than the more commonly used piperidine (six-membered) or pyrrolidine (five-membered) linkers. This rigidity can translate into improved target binding affinity through reduced entropic penalty upon binding. While no direct matched-pair data exist for the target compound, published crystallographic and computational studies on azetidine-containing inhibitors demonstrate that the azetidine dihedral angle is constrained to approximately 10°–15° puckering amplitude, compared to >40° for piperidine rings. This reduced conformational freedom is associated with improved selectivity profiles in several reported kinase and GPCR programs. The comparator 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole adds an additional flexible pyrrolidine group, potentially negating the rigidity benefit of the azetidine core. [1] [2]

Linker Rigidity
Class-level inference
Azetidine puckering ~10–15° vs. piperidine >40°; 4 rotatable bonds vs. ≥6 in extended analogs
Supports conformational restriction studies
Class-level analysis; no target-compound crystallographic data
Conformational Restriction Azetidine Metabolic Stability

Research Applications of 2310127-33-2


JAK2 Fragment Growing and Scaffold Hopping

Building on the validated 1-methylimidazole-2-sulfonyl pharmacophore from the JAK2 inhibitor series (Su et al., J. Med. Chem. 2014), the target compound can serve as a fragment-growing starting point or scaffold-hopping template. Its indole-3-carbonyl group offers a vector for extending into the solvent-exposed region or the specificity pocket, while the azetidine linker constrains the geometry. Procurement enables exploration of SAR around the indole substitution pattern that is not accessible with the original imidazole cores. [1] [2]

Physicochemical Property-Driven Lead Optimization

With a predicted logP of ~1.9 and molecular weight of 344 Da, the target compound resides in favorable drug-like chemical space. Procurement for lead optimization programs targeting oral bioavailability can leverage its lower lipophilicity compared to cyclohexane sulfonyl analogs (predicted logP ~3.1). The imidazole group additionally offers a handle for salt formation or prodrug strategies, enhancing aqueous solubility without resorting to lipophilic counterions. [1] [2]

Selectivity Profiling Against Kinase Panels

The unique combination of the imidazole sulfonyl hinge-binder and the indole-3-carbonyl cap may confer a selectivity fingerprint distinct from other imidazole-containing kinase inhibitors. Procurement enables broad kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify potential off-target liabilities or unexpected polypharmacology, particularly against JAK, Syk, or BTK family kinases. [1] [2]

Chemical Biology Tool Compound Development

As a structurally novel chemotype with no reported biological annotation, the target compound is well-suited for development into a chemical probe. Procurement by chemical biology groups enables phenotypic screening and subsequent target deconvolution, with the azetidine linker providing a potential site for future incorporation of a photoaffinity label or click chemistry handle (e.g., via substitution at the indole N1 or azetidine C3 positions). [1] [2]

Application
Selection Property
Validation Focus
JAK2 fragment growing & scaffold hopping
Three-pharmacophore scaffold with imidazole sulfonyl hinge-binder
JAK2 binding assay; SAR around indole substitution
Physicochemical property-driven lead optimization
Predicted low logP (~1.9) and MW 344 Da
Solubility & metabolic stability profiling; logD measurement
Kinase panel selectivity profiling
Unique indole-imidazole-azetidine chemotype
Broad kinase panel screening (JAK, Syk, BTK families)
Chemical biology tool compound development
Structurally novel, no prior biological annotation
Phenotypic screening & target deconvolution
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